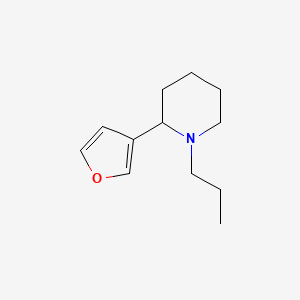
2-(Furan-3-yl)-1-propylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-3-yl)-1-propylpiperidine is a chemical compound that features a furan ring attached to a piperidine ring via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)-1-propylpiperidine typically involves the reaction of a furan derivative with a piperidine derivative. One common method is the nucleophilic substitution reaction where a furan-3-yl halide reacts with 1-propylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-yl)-1-propylpiperidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated piperidine derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
2-(Furan-3-yl)-1-propylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)-1-propylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π interactions, while the piperidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-1-propylpiperidine: Similar structure but with the furan ring attached at a different position.
2-(Thiophen-3-yl)-1-propylpiperidine: Similar structure with a thiophene ring instead of a furan ring.
2-(Pyridin-3-yl)-1-propylpiperidine: Similar structure with a pyridine ring instead of a furan ring.
Uniqueness
2-(Furan-3-yl)-1-propylpiperidine is unique due to the specific positioning of the furan ring, which can influence its reactivity and interaction with biological targets. The presence of the furan ring also imparts distinct electronic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-(furan-3-yl)-1-propylpiperidine |
InChI |
InChI=1S/C12H19NO/c1-2-7-13-8-4-3-5-12(13)11-6-9-14-10-11/h6,9-10,12H,2-5,7-8H2,1H3 |
InChI Key |
DBXLVKBKPPLCSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCCC1C2=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


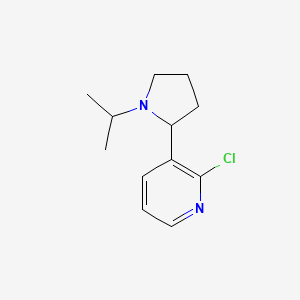


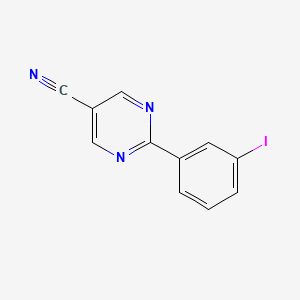

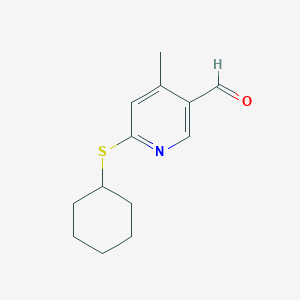

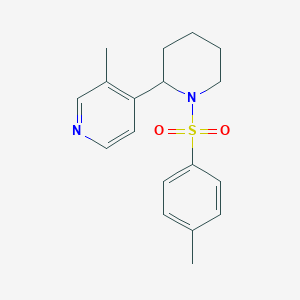
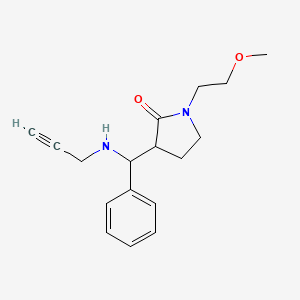
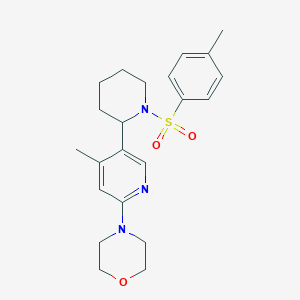
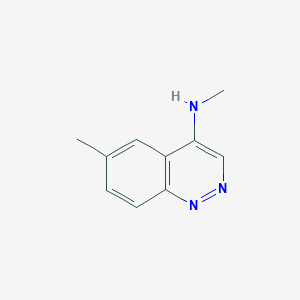
![3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11799870.png)


